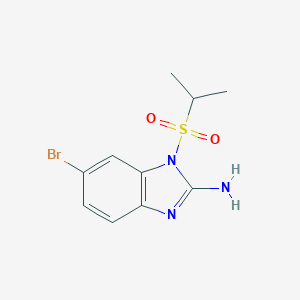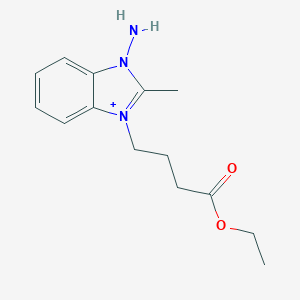![molecular formula C25H25NO4S2 B280661 4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280661.png)
4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK).
作用機序
4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule in B-cells, which plays a crucial role in the development and activation of B-cells. Inhibition of BTK leads to the suppression of B-cell receptor signaling, which results in the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide have been extensively studied. The compound has been shown to inhibit B-cell proliferation and survival, which makes it a potential therapeutic agent for B-cell malignancies. It has also been shown to suppress the production of pro-inflammatory cytokines, which makes it a potential therapeutic agent for autoimmune diseases and inflammatory disorders.
実験室実験の利点と制限
The advantages of using 4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide in lab experiments include its high selectivity for BTK, its potential therapeutic applications in various fields of scientific research, and its ability to suppress the production of pro-inflammatory cytokines. The limitations of using this compound in lab experiments include its high cost, its potential toxicity, and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the research on 4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide. These include:
1. Further studies to determine the safety and efficacy of this compound in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
2. Studies to determine the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases.
3. Studies to determine the potential use of this compound in the treatment of COVID-19.
4. Studies to determine the potential use of this compound in the treatment of other viral infections.
5. Studies to determine the potential use of this compound in the treatment of other types of cancer.
Conclusion:
In conclusion, 4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide is a promising compound that has potential applications in various fields of scientific research. The compound has shown promising results in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has also been studied for its potential use in the treatment of COVID-19. Further studies are needed to determine the safety and efficacy of this compound in the treatment of various diseases.
合成法
The synthesis of 4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide involves the reaction of 4-tert-butyl-N-(4-hydroxy-1-naphthyl)benzenesulfonamide with 2-furylmethyl mercaptan in the presence of a base. The reaction takes place at a temperature of 90-100°C for 24 hours. The product is then purified using column chromatography to obtain the final compound.
科学的研究の応用
4-tert-butyl-N-{3-[(2-furylmethyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. It has also been studied for its potential use in the treatment of COVID-19.
特性
分子式 |
C25H25NO4S2 |
|---|---|
分子量 |
467.6 g/mol |
IUPAC名 |
4-tert-butyl-N-[3-(furan-2-ylmethylsulfanyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C25H25NO4S2/c1-25(2,3)17-10-12-19(13-11-17)32(28,29)26-22-15-23(31-16-18-7-6-14-30-18)24(27)21-9-5-4-8-20(21)22/h4-15,26-27H,16H2,1-3H3 |
InChIキー |
VHPCHTHTJREVSG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SCC4=CC=CO4 |
正規SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SCC4=CC=CO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[2-[[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)acetyl]amino]ethyl]-3,5-dimethoxybenzamide](/img/structure/B280582.png)

![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
![3-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)propanoic acid](/img/structure/B280586.png)
![5-(4-carboxybenzyl)-2,3-diethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280587.png)
![5-(4-carboxybenzyl)-2,3-dimethyl-5H-pyridazino[1,6-a]benzimidazol-10-ium](/img/structure/B280589.png)
![1-[2,2-Bis(methylthio)vinyl]pyridinium](/img/structure/B280590.png)


![4-(1H-naphtho[2,3-d]imidazol-1-ylmethyl)phenyl acetate](/img/structure/B280595.png)
![oxolan-2-ylmethyl 2-amino-7-methyl-5-(3-nitrophenyl)-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B280596.png)
![Methyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280600.png)
![Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280601.png)